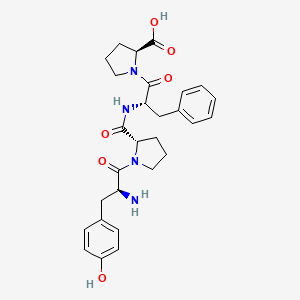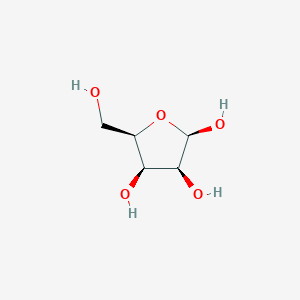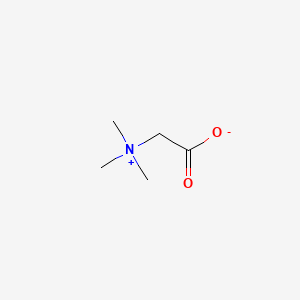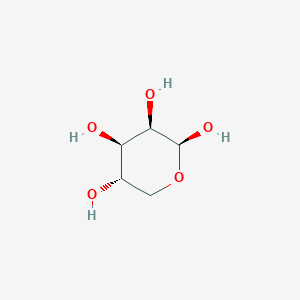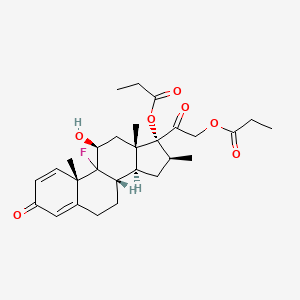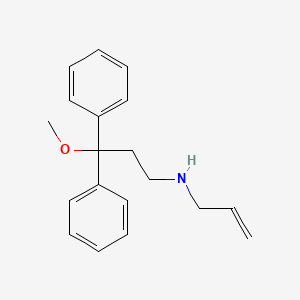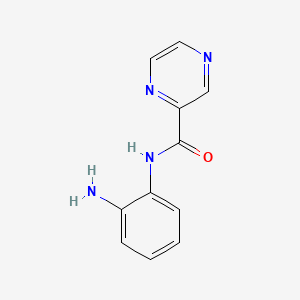
N-(2-aminophenyl)pyrazine-2-carboxamide
Descripción general
Descripción
Novel histone deacetylase 3 (HDAC3)
BG45 is a potent and selective HDAC3 inhibitor inhibitor with selectivity for HDAC3 (IC50 = 289 nM) over HDAC1, 2. BG45 did not inihibit HDAC6. BG45 signigicantly inhibited tumor growth in a mouse model of multiple myeloma either alone and synergistically in combination with bortezomib. HDAC3 represents a promising therapeutic target, and validate a prototype novel HDAC3 inhibitor BG45 in MM.
Aplicaciones Científicas De Investigación
Antimycobacterial Properties
N-(2-Aminophenyl)pyrazine-2-carboxamide derivatives have been extensively studied for their antimycobacterial properties. For instance, Doležal et al. (2008) synthesized various substituted N-phenylpyrazine-2-carboxamides, finding that compounds like 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide demonstrated significant activity against Mycobacterium tuberculosis H37Rv (Doležal et al., 2008). Similarly, Zítko et al. (2015) designed and synthesized new anilides of pyrazinoic acid, revealing that derivatives like 6-chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide exhibited potent anti-mycobacterial activity (Zítko et al., 2015).
Antifungal and Antibacterial Effects
The antifungal and antibacterial properties of N-(2-Aminophenyl)pyrazine-2-carboxamide derivatives have been explored. For example, Senthilkumar et al. (2021) synthesized N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, which showed significant antibacterial and antifungal activities against organisms like Staphylococcus aureus and Candida albicans (Senthilkumar et al., 2021).
Potential in Cancer Research
The application of these compounds in cancer research is emerging. In 2021, Senthilkumar et al. evaluated the anticancer activity of a synthesized pyrazine-2-carboxamide derivative against MDA-MB-231 breast cancer cells, indicating a potential avenue for cancer treatment research (Senthilkumar et al., 2021).
Inhibitory Activity on Photosynthesis
N-Phenylpyrazine-2-carboxamides have shown inhibitory effects on photosynthesis. Doležal et al. (2007) reported that substituted pyrazine-2-carboxamides could inhibit photosynthesis in organisms like Chlorella vulgaris, indicating potential applications in agricultural and environmental research (Doležal et al., 2007).
Corrosion Inhibition
N-(2-Aminophenyl)pyrazine-2-carboxamide derivatives have also been studied for their role in corrosion inhibition. Erami et al. (2019) investigated carboxamide ligands, including N-(quinolin-7-yl) pyrazine-2-carboxamide, for their performance in inhibiting corrosion in hydrochloric acid solution, suggesting potential applications in material science and engineering (Erami et al., 2019).
Antiviral Activity
Some N-(2-Aminophenyl)pyrazine-2-carboxamide derivatives have demonstrated antiviral properties. Sebastian et al. (2016) reported that compounds like 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide showed moderate in vitro antiviral activity against viruses such as feline herpes and influenza A (Sebastian et al., 2016).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of these compounds have been explored. Ahmad et al. (2021) synthesized 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and investigated their electronic and NLO properties through DFT calculations, highlighting potential applications in materials science (Ahmad et al., 2021).
Mecanismo De Acción
Target of Action
BG45, also known as “N-(2-aminophenyl)pyrazine-2-carboxamide”, is a potent inhibitor of histone deacetylase (HDAC), specifically HDAC3 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .
Mode of Action
BG45 interacts with HDAC3 by binding to its active site, inhibiting its function . This inhibition leads to an increase in the acetylation of histones H2A, H3, and H4, which results in a more relaxed chromatin structure . This change in chromatin structure can affect gene expression, leading to various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by BG45 is the histone acetylation pathway . By inhibiting HDAC3, BG45 increases the acetylation of histones, which can lead to changes in gene expression . In Alzheimer’s disease models, BG45 has been shown to upregulate the expression of synaptic proteins and α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor subunits (GluR2, GluR3, and GluR4) . Additionally, BG45 may also affect the CaMKII/ITPKA/Ca2+ signaling pathway .
Pharmacokinetics
For instance, in a study, APP/PS1 transgenic mice were treated with BG45 (30 mg/kg) daily for 12 days .
Result of Action
BG45 has been shown to have several effects at the molecular and cellular level. It can reduce Aβ deposition, increase the expression of synaptic proteins, and upregulate the expression of certain receptor subunits . In animal models of Alzheimer’s disease, treatment with BG45 resulted in improvements in learning and memory . It also alleviated damage to the dendritic spine .
Action Environment
It is known that the efficacy of bg45 can vary depending on the specific disease model or cell type being studied
Propiedades
IUPAC Name |
N-(2-aminophenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWPVSNHKACEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)pyrazine-2-carboxamide | |
CAS RN |
926259-99-6 | |
| Record name | BG-45 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926259996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 926259-99-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BG-45 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12P6IK4ZUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





